molecular formula C8H6ClNO B160724 2-Chloro-4-methoxybenzonitrile CAS No. 127666-99-3

2-Chloro-4-methoxybenzonitrile

Cat. No. B160724
M. Wt: 167.59 g/mol
InChI Key: YLKLNODUMSCTIV-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methoxybenzonitrile consists of a benzene ring with a chlorine atom and a methoxy group attached to it . The InChI code for this compound is 1S/C8H6ClNO/c1-11-7-3-2-6 (5-10)8 (9)4-7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-4-methoxybenzonitrile is a solid substance . Its molecular weight is 167.59 . More specific physical and chemical properties like boiling point, melting point, density, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of Anti-tumor Activities

2-Chloro-4-methoxybenzonitrile has been utilized in the synthesis of novel 4-aminoquinazoline derivatives, which have shown significant anti-tumor activities. Specifically, these compounds demonstrated notable inhibitory effects on Bcap-37 cell proliferation, highlighting their potential in cancer treatment research (Li, 2015).

Oxidation to Quinones and Phenols

Research has explored the oxidation of methoxybenzonitriles, including 2-Chloro-4-methoxybenzonitrile, to quinones and phenols. This process is significant in the synthesis of various organic compounds and can be influenced by the presence of electron-withdrawing substituents like chloro, cyano, and nitro groups (Orita et al., 1989).

Synthesis and Spectroscopic Analysis

The synthesis and X-ray spectroscopic analysis of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, provide insights into the structural and electronic properties of these materials, which are valuable for various scientific applications (Jukić et al., 2010).

Kinetics of Elimination Reactions

Studies on the kinetics of elimination reactions of compounds like 1-chloro-1-(4-methoxyphenyl)-2-phenylethane contribute to a deeper understanding of chemical reaction mechanisms, which is fundamental to the development of new synthetic methodologies (Kumar & Balachandran, 2006).

Photochemistry and Photophysical Studies

Research into the photochemistry and photophysical properties of substituted benzonitriles, including 2-Chloro-4-methoxybenzonitrile, helps in understanding the behavior of these compounds under light exposure, which is crucial for applications in materials science and photophysics (Bonnichon et al., 1999).

DFT Studies for Solar Cell Applications

Density Functional Theory (DFT) studies on 4-methoxybenzonitrile derivatives, related to 2-Chloro-4-methoxybenzonitrile, reveal their potential as dye sensitizers in solar cells. These studies provide insights into their electronic structures and photophysical properties, which are key to developing more efficient solar energy technologies (Prakasam et al., 2013).

Safety And Hazards

When handling 2-Chloro-4-methoxybenzonitrile, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Dust formation should be avoided and it should be used only under a chemical fume hood. Inhalation and ingestion should be avoided .

properties

IUPAC Name

2-chloro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKLNODUMSCTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563257
Record name 2-Chloro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxybenzonitrile

CAS RN

127666-99-3
Record name 2-Chloro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Du, X Jiang, P Sun - The Journal of Organic Chemistry, 2013 - ACS Publications
… (obtained in the presence of TFA) were mistaken for the products 2e (2-iodo-4-methoxybenzonitrile), 3e (2-bromo-4-methoxybenzonitrile), and 4e (2-chloro-4-methoxybenzonitrile). Now …
Number of citations: 3 pubs.acs.org
T Wiglenda, R Gust - Journal of medicinal chemistry, 2007 - ACS Publications
… 2-Chloro-4-methoxybenzonitrile (3d), which was not commercially available, was prepared by reaction of 2-chloro-4-methoxybenzaldehyde (3e) with gaseous ammonia and lead(IV) …
Number of citations: 114 pubs.acs.org
B Du, X Jiang, P Sun - The Journal of Organic Chemistry, 2013 - ACS Publications
A palladium-catalyzed ortho-halogenation (I, Br, Cl) of arylnitrile is described. The optimal reaction conditions were identified after examining various factors such as catalyst, additive, …
Number of citations: 140 pubs.acs.org
MJ Kim, SH Lee, SO Park, H Kang, JS Lee… - Bioorganic & medicinal …, 2011 - Elsevier
… To a solution of 5-bromo-2-chloro-4-methoxybenzonitrile (3, 30.6 g, 124 mmol) in ethanol (450 mL)/H 2 O (225 mL) was added sodium hydroxide (124 g, 3.1 mol). The solution was …
Number of citations: 26 www.sciencedirect.com
WI AWAD, SMA RAHMAN - Journal of Chemistry of the …, 1967 - National Research Centre
Number of citations: 4

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